molecular formula C13H9ClN2S2 B5514413 4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine

4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine

Cat. No. B5514413
M. Wt: 292.8 g/mol
InChI Key: PUNLVWOWJLNPTC-UHFFFAOYSA-N
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Description

“4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine” is a heterocyclic compound. Pyrimidines, which include this compound, are a significant class of organic compounds that contain two nitrogen atoms in a six-membered ring . They are integral parts of DNA and RNA and have diverse pharmacological properties .


Synthesis Analysis

The synthesis of thioxopyrimidines, such as “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine”, and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of these heterocyclic systems involves the direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine, have demonstrated antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against bacterial and fungal strains. For instance:

Medicinal Applications

The compound’s therapeutic potential extends beyond antimicrobial effects:

Material Science and Corrosion Inhibition

Beyond medicine, thiophene derivatives (which share structural similarities with pyrimidines) are used in material science and corrosion inhibition. Thiophenes exhibit properties such as:

Future Directions

The potential of pyrimidines, including “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c1-8-15-12-11(6-7-17-12)13(16-8)18-10-4-2-9(14)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNLVWOWJLNPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=N1)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)sulfanyl]-2-methylthieno[2,3-d]pyrimidine

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